molecular formula C3H6 B073444 Propene-1-D1 CAS No. 1560-60-7

Propene-1-D1

Cat. No.: B073444
CAS No.: 1560-60-7
M. Wt: 43.09 g/mol
InChI Key: QQONPFPTGQHPMA-MICDWDOJSA-N
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Description

Propene-1-D1, also known as deuterated propene, is a stable isotope of propene where one of the hydrogen atoms is replaced by deuterium, a heavier isotope of hydrogen. This compound is represented by the molecular formula C3H5D. This compound is a colorless gas with a molecular weight of 42.08 g/mol and a boiling point of -47.6°C. It is commonly used in scientific research due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propene-1-D1 can be synthesized through various methods. One common approach involves the dehydrogenation of propane-1-D1. This process typically requires high temperatures and the presence of a catalyst. Another method involves the metathesis reaction of ethylene and 1-butene using tungsten-based catalysts .

Industrial Production Methods

Industrial production of this compound often involves the catalytic cracking of hydrocarbons. This process includes the use of heterogeneous dehydration catalysts to convert 1-propanol or 2-propanol into this compound. The reaction conditions usually involve high temperatures (at least 374°C) and high pressures (at least 221 bar) .

Chemical Reactions Analysis

Types of Reactions

Propene-1-D1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form propylene oxide or other oxygenated products.

    Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.

    Substitution: this compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen or hydrogen peroxide, often in the presence of catalysts like silver or gold.

    Substitution: Halogenation reactions typically use halogens such as chlorine or bromine under controlled conditions.

Major Products Formed

    Oxidation: Major products include propylene oxide and allyl alcohol.

    Substitution: Halogenated derivatives such as 1-chloropropene or 1-bromopropene.

Scientific Research Applications

Propene-1-D1 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects and reaction pathways.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced toxicity.

    Industry: Applied in the production of deuterated polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which propene-1-D1 exerts its effects is primarily through its isotopic substitution. The presence of deuterium affects the bond strength and reaction kinetics. For example, in oxidation reactions, the deuterium atom can influence the rate of hydrogen abstraction, leading to different reaction pathways compared to non-deuterated propene . The molecular targets and pathways involved include the interaction with catalysts and the formation of intermediate species during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Propene: The non-deuterated form of propene, with the molecular formula C3H6.

    Propene-1,1-D2: A compound where two hydrogen atoms are replaced by deuterium.

    Propene-3,3,3-D3: A compound where three hydrogen atoms are replaced by deuterium.

Uniqueness of Propene-1-D1

This compound is unique due to its single deuterium substitution, which allows for specific studies on kinetic isotope effects and reaction mechanisms. This makes it particularly valuable in research applications where precise isotopic labeling is required.

Properties

IUPAC Name

1-deuterioprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONPFPTGQHPMA-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

43.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A modified resinous polymer of propylene containing approximately 10% by weight methacrylic acid was prepared as follows: 0.5 grams of Lupersol 256 Peroxide (peroxyhexanoic acid manufactured by Wallace & Tiernan Inc., Lucidol Division) was added to a reactor containing 200 grams of substantially crystalline homopolymeric polypropylene powder, 25 grams of methacrylic acid and 600 grams of water. The mixture was then heated at just below reflux temperature, about 95° C., for one hour. The product was filtered and washed with water followed by acetone and then dried in a vacuum oven at 75° C. for two hours. The modified resinous polymer of propylene weighed 225.6 grams.
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Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
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Synthesis routes and methods III

Procedure details

There are few references reported in the literature relating to the production of acrylic acid from propane. U.S. Pat. No. 5,198,580 (Standard Oil) discloses a process for partial oxidation of propane to yield acrylic acid, propylene, acrolein, acetic acid and carbon oxides. The process involves the reaction of propane in admixture with a molecular oxygen-containing gas in a reaction zone with a catalyst containing Bib, Moc, Vv, Aa, Dd, Ee, Ox; where A is one or more of K, Na, Li, Cs and TI; D is one or more of Fe, Ni, Co, Zn, Ce and La; E is one or more of W, Nb, Sb, Sn, P, Cu, Pb, B, Mg, Ca and Sr; a, d and e is each from 0 to 10; b is from 0.1 to 10; c is from 0.1 to 20; v is from 0.1 to 10; c:b is from 2:1 to 30:1 and v:b is from 1.5:1 to 8:1. The acrylic acid yield achieved using the bismuth molybdate type of catalyst at a pressure of 138 kPag (20 psig) and a temperature of 400° C. is 5.4% at 19% conversion of propane.
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Synthesis routes and methods IV

Procedure details

Apart from the above-described absorption of the reaction product comprising acrylic acid into a high boiling solvent mixture, other existing processes involve a total condensation of acrylic acid and of the water of reaction also formed in the course of the catalytic oxidation. The result is an aqueous acrylic acid solution which can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013). In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation is contacted with water in an absorption tower and the resulting aqueous solution is distilled in the presence of a solvent which forms an azeotrope with polar low boilers such as water or acetic acid. DE-C 23 23 328 describes the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor or an aqueous acrylic acid solution as formed in acrylic acid production by oxidation of propene or acrolein by extraction with a specific mixture of organic solvents.
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Synthesis routes and methods V

Procedure details

5 g/h of a 50% by weight hydrogen peroxide solution and a gas mixture of 2.8 Nl/h propene and 20 Nl/h nitrogen preheated to the evaporation temperature were dosed into the evaporator (100° C.). The gas mixture exiting out of the evaporator was passed in the reactor over a catalytic bed of 10 g TS-1 and 10 g glass spheres. The molar dosing ratio was 1.7 moles propene per mole hydrogen peroxide. A hydrogen peroxide conversion of 100%, a propene conversion of 25% and a propene oxide yield relative to converted propene of 30% were achieved. Propane diol, hydroxyacetone, propanal, propionic acid, acetic acid, formic acid and formaldehyde are identified as byproducts.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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